molecular formula C12H12BrNO2 B2403178 ethyl 6-bromo-4-methyl-1H-indole-2-carboxylate CAS No. 18873-96-6

ethyl 6-bromo-4-methyl-1H-indole-2-carboxylate

Cat. No.: B2403178
CAS No.: 18873-96-6
M. Wt: 282.137
InChI Key: VBAJACDRVUGYSN-UHFFFAOYSA-N
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Description

ethyl 6-bromo-4-methyl-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a bromine atom at the 6th position, a methyl group at the 4th position, and an ethyl ester group at the 2nd position of the indole ring. These structural modifications can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-4-methyl-1H-indole-2-carboxylate typically involves several steps:

    Methylation: The methyl group can be introduced at the 4th position using methylating agents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

    Esterification: The carboxylic acid group at the 2nd position can be converted to an ethyl ester using reagents like ethanol and a catalyst such as sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 6-bromo-4-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), can facilitate ester hydrolysis.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted indole derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of ketones, aldehydes, or carboxylic acids.

    Reduction Products: Reduction can yield alcohols or amines.

    Hydrolysis Products: Hydrolysis of the ester group results in the formation of 6-Bromo-4-methyl-indole-2-carboxylic acid.

Scientific Research Applications

ethyl 6-bromo-4-methyl-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and material science.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities.

    Industry: It can be used in the development of dyes, pigments, and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-5-hydroxy-1-methyl-2-(phenylthio)methyl-indole-3-carboxylic acid ethyl ester
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • Indole-2-carboxylic acid derivatives

Uniqueness

ethyl 6-bromo-4-methyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom, methyl group, and ethyl ester group at specific positions on the indole ring can result in distinct properties compared to other indole derivatives.

Properties

IUPAC Name

ethyl 6-bromo-4-methyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-3-16-12(15)11-6-9-7(2)4-8(13)5-10(9)14-11/h4-6,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAJACDRVUGYSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C=C2C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18873-96-6
Record name ethyl 6-bromo-4-methyl-1H-indole-2-carboxylate
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